molecular formula C7H16N2O B3220475 [4-(Aminomethyl)oxan-4-yl]methanamine CAS No. 119669-84-0

[4-(Aminomethyl)oxan-4-yl]methanamine

Cat. No.: B3220475
CAS No.: 119669-84-0
M. Wt: 144.21 g/mol
InChI Key: HFAYPKGISTWLIZ-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)oxan-4-yl]methanamine: is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.2147 g/mol . It is also known by its systematic name tetrahydro-4H-pyran-4,4-dimethanamine . This compound is characterized by the presence of an oxane ring substituted with aminomethyl groups, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

Chemistry: In chemistry, [4-(Aminomethyl)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating various derivatives that can be used in different chemical reactions .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of biochemical assays and as a probe to study enzyme activities .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical compounds with specific biological activities .

Industry: Industrially, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a valuable intermediate in the manufacture of different industrial products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aminomethyl)oxan-4-yl]methanamine typically involves the reaction of oxane derivatives with aminomethylating agents under controlled conditions. One common method includes the use of formaldehyde and ammonia in the presence of a catalyst to introduce the aminomethyl groups onto the oxane ring .

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may involve multiple steps including purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Properties

IUPAC Name

[4-(aminomethyl)oxan-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAYPKGISTWLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tetrahydro-pyran-4,4-dicarbonitrile (1.52 g) was dissolved in dry THF (25 mL) and cooled to −10° C. To this solution, BH3.THF (56 mL of an 1M solution in THF, 5 equiv.) was added dropwise, the mixture was allowed to warm to room temperature, and subsequently stirred at 60° C. for 6 h. The mixture was cooled in an ice bath, and HCl (24.2 mL of a 6M aqueous solution, 13 equiv.) was added. The mixture was allowed to warm to room temperature and stirred for 2 h. The mixture was neutralized with 2M aqueous NaOH and extracted three times with DCM. The aqueous layer was evaporated to dryness, the residue was stirred with CHCl3, the solids were filtered off and the organic phase was evaporated under reduced pressure to yield 1.0 g (62%) of a yellow oil. 1H NMR (400 MHz, CDCl3) δ 1.46 (t, 4H), 2.74 (s, 4H), 3.67 (t, 4H).
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62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Aminomethyl)oxan-4-yl]methanamine
Reactant of Route 2
[4-(Aminomethyl)oxan-4-yl]methanamine
Reactant of Route 3
[4-(Aminomethyl)oxan-4-yl]methanamine
Reactant of Route 4
[4-(Aminomethyl)oxan-4-yl]methanamine
Reactant of Route 5
[4-(Aminomethyl)oxan-4-yl]methanamine
Reactant of Route 6
[4-(Aminomethyl)oxan-4-yl]methanamine

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